molecular formula C7H18N4O B035039 beta-Lysylmethanediamine CAS No. 102674-90-8

beta-Lysylmethanediamine

Cat. No.: B035039
CAS No.: 102674-90-8
M. Wt: 174.24 g/mol
InChI Key: CRSXNVVRUNDJIA-ZCFIWIBFSA-N
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Description

Beta-Lysylmethanediamine is a hypothetical or less-documented diamine compound hypothesized to derive from β-lysine, a non-proteinogenic amino acid. While direct literature on this specific compound is scarce, its structure can be inferred to consist of a lysine backbone modified with methanediamine (ethylenediamine-like) groups. Such diamines are typically utilized in organic synthesis, coordination chemistry, or as intermediates in pharmaceutical formulations due to their chelating properties and ability to form stable complexes with metals or biomolecules . Structural analogs, such as ethylenediamine derivatives, are well-studied for their roles in drug delivery, polymer chemistry, and catalysis .

Properties

CAS No.

102674-90-8

Molecular Formula

C7H18N4O

Molecular Weight

174.24 g/mol

IUPAC Name

(3R)-3,6-diamino-N-(aminomethyl)hexanamide

InChI

InChI=1S/C7H18N4O/c8-3-1-2-6(10)4-7(12)11-5-9/h6H,1-5,8-10H2,(H,11,12)/t6-/m1/s1

InChI Key

CRSXNVVRUNDJIA-ZCFIWIBFSA-N

SMILES

C(CC(CC(=O)NCN)N)CN

Isomeric SMILES

C(C[C@H](CC(=O)NCN)N)CN

Canonical SMILES

C(CC(CC(=O)NCN)N)CN

Other CAS No.

102674-90-8

Synonyms

3,6-diamino-N-(aminomethyl)hexanamide
bellenamine
beta-lysylmethanediamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Lysylmethanediamine belongs to the broader class of aliphatic and heterocyclic diamines. Below is a detailed comparison with structurally or functionally related compounds:

Ethylenediamine (1,2-Diaminoethane)

  • Structure : Simplest aliphatic diamine (NH₂CH₂CH₂NH₂).
  • Properties : High solubility in water, strong chelating agent, pKa₁ = 6.85, pKa₂ = 9.93 .
  • Applications : Precursor for polymers (e.g., EDTA), pharmaceuticals (e.g., benzathine penicillin salts ), and agrochemicals.
  • Comparison : this compound likely exhibits reduced solubility and higher steric hindrance due to its lysine-derived side chain. This may limit its utility in aqueous-phase catalysis but enhance selectivity in chiral synthesis .

N,N'-Diacetyl-1,4-phenylenediamine

  • Structure : Aromatic diamine with acetylated termini (C₁₀H₁₂N₂O₂) .
  • Properties : Lower basicity (pKa ~4–5) due to electron-withdrawing acetyl groups; stable under acidic conditions.
  • Applications : Dye intermediates, UV stabilizers, and crosslinking agents.
  • Comparison : this compound’s aliphatic backbone and unmodified amine groups would confer stronger nucleophilicity, making it more reactive in alkylation or condensation reactions .

Benzyl 4-(tert-butyl)-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

  • Structure : Cyclic β-diamine with a tert-butyl substituent and benzyl protecting group .
  • Synthesis : Photocatalyzed reductive amination (53% yield) with trifluoroacetic anhydride as a catalyst.
  • Properties : ¹H NMR (CDCl₃): δ 1.42 (s, 9H, t-Bu), 3.60–3.75 (m, 4H, CH₂N), 5.15 (s, 2H, OCH₂Ph).
  • Its synthesis may require milder conditions due to the absence of bulky groups .

Dibenzylethylenediamine (in Benzathine Benzylpenicillin)

  • Structure : N,N'-dibenzylethylenediamine salt of penicillin .
  • Applications : Prolonged-action antibiotic formulation due to slow solubility.
  • Comparison: this compound’s lysine moiety could introduce biodegradability or pH-sensitive release mechanisms, offering advantages in targeted drug delivery over the non-hydrolyzable benzyl groups in dibenzylethylenediamine .

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight Solubility Reactivity Key Applications
This compound* ~200–250 g/mol Moderate High (primary amines) Chelation, drug delivery
Ethylenediamine 60.10 g/mol High Very high Polymers, pharmaceuticals
N,N'-Diacetyl-1,4-phenylenediamine 192.22 g/mol Low Low Dyes, stabilizers
Benzyl 4-(t-butyl)-azepine 347 mg (53% yield) Low Moderate Photocatalysis, intermediates

Research Findings and Gaps

  • Synthesis : this compound’s synthesis pathway remains unverified. Analogous β-diamines (e.g., ) use reductive amination or photocatalysis, but lysine’s secondary amine may necessitate orthogonal protection strategies.
  • Stability : Compared to ethylenediamine, its lysine backbone may confer hydrolytic instability under acidic conditions, limiting shelf life in formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Lysylmethanediamine
Reactant of Route 2
beta-Lysylmethanediamine

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